Thermal Stability and Volatility vs. Free Diacetyl
The dimer remains intact and does not decompose when heated at 60–100 °C for 10 minutes, whereas diacetyl is highly volatile at ambient temperature (bp 88 °C ) and readily evaporates during thermal processing [REFS-1, REFS-3]. This differential enables the dimer to survive baking and extrusion conditions that would strip free diacetyl from the formulation [1].
| Evidence Dimension | Thermal Stability and Volatility |
|---|---|
| Target Compound Data | No decomposition after 10 min at 60–100 °C; boiling point 298.6 °C at 760 mmHg [3] |
| Comparator Or Baseline | Diacetyl (CAS 431-03-8): boiling point 88 °C; evaporates rapidly during thermal processing |
| Quantified Difference | Quantitative: boiling point difference ~210.6 °C. Qualitative: dimer does not decompose at processing temperatures where diacetyl would be lost. |
| Conditions | Heated at 60 °C to 100 °C for 10 minutes [1] |
Why This Matters
For procurement in baked goods, confectionery, and heated food systems, the dimer ensures flavor stability where free diacetyl fails.
- [1] Ley, J.; Krammer, G.; Hoffmann-Lücke, P.; Reiss, I.; Weber, B.; Bertram, H.-J.; Gatfield, I. Use of Diacetyl Dimer as an Aromatic and/or Flavouring Substance. U.S. Patent 8,287,934 B2, October 16, 2012. Lines 117–121. View Source
- [2] U.S. Patent 8,287,934 B2, column 3, lines 54–58: disclosure that diacetyl is highly volatile and adversely influences aroma/flavor of finished products. View Source
- [3] PINPOOLS. 5-Acetyldihydro-2-hydroxy-2,5-dimethylfuran-3(2H)-one. Boiling Point: 298.6 °C at 760 mmHg. View Source
